molecular formula C2H7ClN2O B1311555 Acetamidoxime, monohydrochloride (8CI) CAS No. 5426-04-0

Acetamidoxime, monohydrochloride (8CI)

Cat. No.: B1311555
CAS No.: 5426-04-0
M. Wt: 110.54 g/mol
InChI Key: YFDYEHIAUKXEDK-UHFFFAOYSA-N
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Description

Acetamidoxime, monohydrochloride (8CI) is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Scientific Research Applications

Acetamidoxime, monohydrochloride (8CI) has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Acetamidoxime is studied for its potential as a nitric oxide donor, which has implications for cardiovascular health.

    Medicine: It is explored for its therapeutic potential in treating conditions like hypertension and thrombosis.

    Industry: The compound is used in the production of optical brighteners for textiles and synthetic polymers.

Safety and Hazards

Acetamidoxime, monohydrochloride (8CI) is harmful if swallowed . It can also cause skin irritation . In case of contact with skin, it is advised to wash with plenty of soap and water . If swallowed, it is recommended to rinse the mouth and seek medical attention .

Mechanism of Action

Target of Action

The primary target of Acetamidoxime, monohydrochloride (8CI) is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium . Acetamidoxime also has a significant affinity for uranium (U(VI)) , making it effective in uranium adsorption .

Mode of Action

Acetamidoxime negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of AmiR at the protein level . In the context of uranium adsorption, Acetamidoxime and the hydrolysates of carboxylic anions are co-intercalated into MgAl-LDH interlayers to generate a new material, ACAO-AC-LDH . This material displays outstanding adsorption performance for uranium .

Biochemical Pathways

The oxidation of Acetamidoxime can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . This process plays a key role in the release of nitric oxide (NO), a molecule with many beneficial biological effects .

Pharmacokinetics

Its ability to be co-intercalated into mgal-ldh interlayers suggests that it may have unique distribution characteristics .

Result of Action

The result of Acetamidoxime’s action is the inhibition of the aliphatic amidase operon, which can affect the metabolism of certain bacteria . Additionally, when co-intercalated into MgAl-LDH interlayers, it can effectively adsorb uranium from both high and low concentrations .

Action Environment

The action of Acetamidoxime, monohydrochloride (8CI) can be influenced by environmental factors. For instance, in natural seawater with a trace amount of uranium but highly concentrated concomitant cations, the ACAO-AC-LDH can trap ≥99.99% uranium, exhibiting extremely high selectivity . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other ions in the environment .

Biochemical Analysis

Biochemical Properties

Acetamidoxime, monohydrochloride (8CI) plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which catalyze the oxidation of acetamidoxime, monohydrochloride (8CI) to release nitric oxide (NO). This interaction is significant as nitric oxide is a vital signaling molecule involved in various physiological processes, including vasodilation and neurotransmission . Additionally, acetamidoxime, monohydrochloride (8CI) can interact with horseradish peroxidase, further contributing to its biochemical activity .

Cellular Effects

Acetamidoxime, monohydrochloride (8CI) has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of nitric oxide from acetamidoxime, monohydrochloride (8CI) can activate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This, in turn, affects various downstream signaling pathways, including those involved in smooth muscle relaxation and immune response . Furthermore, acetamidoxime, monohydrochloride (8CI) can impact gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of acetamidoxime, monohydrochloride (8CI) involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, acetamidoxime, monohydrochloride (8CI) binds to cytochrome P450 enzymes, facilitating the oxidation process that releases nitric oxide . This binding interaction is crucial for the compound’s biochemical activity. Additionally, acetamidoxime, monohydrochloride (8CI) can inhibit certain enzymes, thereby modulating metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetamidoxime, monohydrochloride (8CI) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that acetamidoxime, monohydrochloride (8CI) is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to acetamidoxime, monohydrochloride (8CI) can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of acetamidoxime, monohydrochloride (8CI) vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as vasodilation and anti-inflammatory properties . At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which acetamidoxime, monohydrochloride (8CI) is effective without causing significant toxicity .

Metabolic Pathways

Acetamidoxime, monohydrochloride (8CI) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and horseradish peroxidase, which catalyze its oxidation to release nitric oxide . This process is essential for the compound’s biological activity. Additionally, acetamidoxime, monohydrochloride (8CI) can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of acetamidoxime, monohydrochloride (8CI) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in certain tissues, such as the liver and kidneys . This distribution pattern is important for understanding the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

Acetamidoxime, monohydrochloride (8CI) exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, acetamidoxime, monohydrochloride (8CI) may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of acetamidoxime, monohydrochloride (8CI) is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamidoxime can be synthesized through the reaction of acetonitrile with aqueous hydroxylamine at ambient temperature, yielding acetamidoxime crystals . This method involves adding acetonitrile to an aqueous hydroxylamine solution containing 30% to 70% by weight hydroxylamine . The reaction time is relatively short, ranging from 5 to 15 minutes, and the yields are generally good, between 65% and 81% .

Industrial Production Methods

The industrial production of acetamidoxime typically involves the same basic synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques and equipment to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Acetamidoxime undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its application in different fields.

Common Reagents and Conditions

    Oxidation: Acetamidoxime can be oxidized using reagents like cytochrome P450 or horseradish peroxidase.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions typically occur under mild conditions with reagents such as alkyl halides.

Major Products

The major products formed from these reactions include amides, ketones, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

    Acetamide: Shares a similar structure but lacks the amidoxime functional group.

    Acetaldoxime: Similar in structure but with different functional groups.

    Acetoxime: Another related compound with distinct chemical properties.

Uniqueness

Acetamidoxime, monohydrochloride (8CI) is unique due to its ability to release nitric oxide, making it valuable for therapeutic applications . Its chemical structure allows for various modifications, enhancing its versatility in different fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Acetamidoxime, monohydrochloride (8CI) can be achieved through the reaction of acetamide with hydroxylamine hydrochloride followed by treatment with hydrochloric acid.", "Starting Materials": [ "Acetamide", "Hydroxylamine hydrochloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve acetamide in water and add hydroxylamine hydrochloride to the solution.", "Step 2: Heat the mixture to 60-70°C and stir for 2-3 hours.", "Step 3: Cool the mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with water and dry it.", "Step 5: Dissolve the dried precipitate in hydrochloric acid and heat the solution to 60-70°C.", "Step 6: Cool the solution to room temperature and filter the precipitate.", "Step 7: Wash the precipitate with water and dry it to obtain Acetamidoxime, monohydrochloride (8CI)." ] }

CAS No.

5426-04-0

Molecular Formula

C2H7ClN2O

Molecular Weight

110.54 g/mol

IUPAC Name

N'-hydroxyethanimidamide;hydrochloride

InChI

InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H

InChI Key

YFDYEHIAUKXEDK-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N/O)/N.Cl

SMILES

CC(=NO)N.Cl

Canonical SMILES

CC(=NO)N.Cl

5426-04-0

Origin of Product

United States

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